a-D-Galactose pentaacetate

Vue d'ensemble

Description

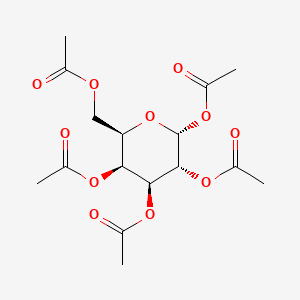

Alpha-d-Galactose pentaacetate is a chemical compound with the molecular formula C16H22O11 and a molecular weight of 390.3393 . It is a derivative of galactose, a type of sugar, where all five hydroxyl groups are acetylated.

Méthodes De Préparation

Alpha-d-Galactose pentaacetate can be synthesized through the acetylation of alpha-d-galactose. The process involves reacting alpha-d-galactose with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is typically carried out at room temperature, and the product is purified through recrystallization.

Industrial production methods for this compound are similar but often involve larger scale equipment and more stringent purification processes to ensure high purity and yield .

Analyse Des Réactions Chimiques

Alpha-d-Galactose pentaacetate undergoes various chemical reactions, including:

Substitution: Alphthis compound can undergo nucleophilic substitution reactions where the acetyl groups are replaced by other functional groups.

Common reagents used in these reactions include acetic anhydride, pyridine, water, acids, bases, and reducing agents like lithium aluminum hydride . The major products formed from these reactions are alpha-d-galactose, acetic acid, and various substituted derivatives .

Applications De Recherche Scientifique

Insulin Release Studies

One of the notable applications of α-D-galactose pentaacetate is in studying insulin release mechanisms. Research indicates that α-D-galactose pentaacetate can inhibit insulin release provoked by certain compounds, such as succinic acid dimethyl ester, while β-D-galactose does not exhibit this effect . This suggests a potential role for α-D-galactose pentaacetate in understanding insulin regulation and diabetes treatment.

Taste Perception Studies

Another area of interest is the compound's role in taste perception. Studies have shown that pentaacetate esters of monosaccharides, including α-D-galactose pentaacetate, can stimulate insulin release from pancreatic islets in rats, indicating a connection between taste perception and metabolic responses . This could lead to further exploration into how sugar derivatives influence appetite and metabolic health.

Phase Behavior Studies

The phase behavior of α-D-galactose pentaacetate in supercritical carbon dioxide has been investigated, revealing significant insights into its solubility and phase transitions. Research shows that solutions of α-D-galactose pentaacetate in supercritical carbon dioxide exhibit lower critical solution temperature behavior, with high solubility observed at various concentrations and temperatures . This property makes it a candidate for applications in extraction processes and as a solvent in chemical reactions.

Deacylation Reactions

α-D-Galactose pentaacetate can undergo deacylation reactions, which are essential for synthesizing other carbohydrate derivatives. Studies have demonstrated that under specific conditions, deacylation can lead to the formation of 2,3,4,6-tetra-O-acetyl-α-D-galactopyranose from α-D-galactose pentaacetate . Such transformations are vital for creating compounds with tailored properties for pharmaceutical applications.

Case Studies and Experimental Findings

Mécanisme D'action

The mechanism of action of a-D-Galactose pentaacetate involves its hydrolysis to release alpha-d-galactose and acetic acid. The released galactose can then participate in various metabolic pathways, including glycolysis and the galactose metabolism pathway . The acetyl groups can also be utilized in acetylation reactions within the cell .

Comparaison Avec Des Composés Similaires

Alpha-d-Galactose pentaacetate is similar to other sugar pentaacetates, such as alpha-d-Glucopyranose pentaacetate and beta-d-Glucopyranose pentaacetate . it is unique in its specific structure and the position of the acetyl groups, which can influence its reactivity and applications .

Similar Compounds

- Alpha-d-Glucopyranose pentaacetate

- Beta-d-Glucopyranose pentaacetate

Activité Biologique

α-D-Galactose pentaacetate is an acetylated derivative of D-galactose, which has garnered attention for its potential biological activities. This compound is primarily studied for its role in carbohydrate chemistry and its applications in medicinal chemistry, particularly as a precursor for synthesizing various bioactive molecules. This article delves into the biological activities associated with α-D-galactose pentaacetate, supported by research findings, case studies, and relevant data.

α-D-Galactose pentaacetate (C₁₃H₂₄O₁₁) is a glycoside formed by the acetylation of the hydroxyl groups on D-galactose. The structure consists of five acetate groups attached to the galactose molecule, enhancing its lipophilicity and altering its interaction with biological systems.

Antimicrobial Properties

Research indicates that derivatives of galactose, including α-D-galactose pentaacetate, exhibit antimicrobial activity. A study focused on the synthesis of divalent LecA inhibitors from galactose pentaacetate demonstrated significant inhibitory effects against Pseudomonas aeruginosa, a bacterium known for forming biofilms and contributing to chronic infections. The synthesized inhibitors displayed low nanomolar potency, indicating that modifications of α-D-galactose can lead to compounds with enhanced biological activity against pathogenic bacteria .

Enzyme Inhibition

α-D-Galactose pentaacetate has been explored for its potential as an enzyme inhibitor. In one study, it was used as a starting material to create compounds that inhibited specific glycosidases. These enzymes are crucial in various biological processes, including digestion and cell signaling. The inhibition of these enzymes can have therapeutic implications, particularly in treating conditions like diabetes and certain cancers .

Binding Affinity Studies

Binding studies have shown that derivatives of α-D-galactose pentaacetate can selectively interact with lectins, proteins that bind carbohydrates. For instance, divalent LecA ligands synthesized from this compound exhibited increased binding affinity due to multivalent interactions, which enhance the overall efficacy of these inhibitors against bacterial pathogens . This property makes α-D-galactose pentaacetate a valuable scaffold in drug design.

Case Studies

- Synthesis of Divalent LecA Inhibitors : A study synthesized potent divalent LecA inhibitors from α-D-galactose pentaacetate. The inhibitors showed a 260-fold increase in binding affinity compared to monovalent counterparts, underscoring the significance of structural modifications in enhancing biological activity .

- Enzyme Activity Assays : In vitro assays demonstrated that compounds derived from α-D-galactose pentaacetate effectively inhibited glycosidase activity, which is crucial for carbohydrate metabolism. The inhibition kinetics were characterized using Michaelis-Menten equations to establish IC50 values for various derivatives .

Data Table

| Compound | Source | Biological Activity | IC50 (µM) |

|---|---|---|---|

| LecA Inhibitor A5m | Synthesized from α-D-Galactose Pentaacetate | Antimicrobial against Pseudomonas aeruginosa | 0.5 |

| LecA Inhibitor B5p | Synthesized from α-D-Galactose Pentaacetate | Selective binding to LecA | 0.2 |

| Glycosidase Inhibitor | Derived from α-D-Galactose Pentaacetate | Inhibition of glycosidase activity | 1.0 |

Propriétés

IUPAC Name |

[(2R,3S,4S,5R,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13+,14+,15-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTITAGPBXDDGR-CWVYHPPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601263372 | |

| Record name | α-D-Galactopyranose, 1,2,3,4,6-pentaacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601263372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4163-59-1 | |

| Record name | α-D-Galactopyranose, 1,2,3,4,6-pentaacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4163-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-D-Galactopyranose, 1,2,3,4,6-pentaacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601263372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-D-Galactopyranose, 1,2,3,4,6-pentaacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.